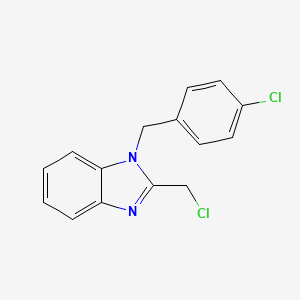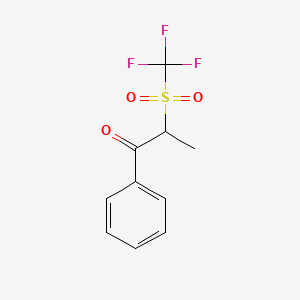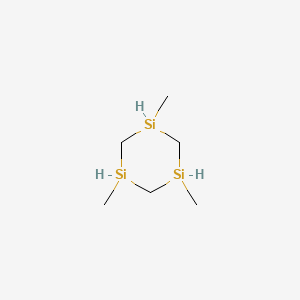
1,3,5-Trimethyl-1,3,5-trisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-1,3,5-trisilinane is an organosilicon compound with the molecular formula C6H18Si3 It is a member of the silane family, characterized by the presence of silicon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3,5-trisilinane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions. The reaction typically proceeds as follows: [ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,3,5-Trimethyl-1,3,5-trisilinane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and ceramics.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organosilicon compounds.
Catalysis: It is employed as a catalyst or catalyst support in various chemical reactions.
Electronics: The compound is investigated for its potential use in electronic devices due to its unique electrical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1,3,5-trisilinane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating various chemical transformations. The pathways involved often include the formation and breaking of Si-C and Si-H bonds, leading to the desired chemical products.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: Another organosilicon compound with similar structural features.
Hexamethylcyclotrisiloxane: A cyclic siloxane with comparable chemical properties.
Uniqueness
1,3,5-Trimethyl-1,3,5-trisilinane is unique due to its linear structure and the presence of three silicon atoms, which confer distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H18Si3 |
|---|---|
Molecular Weight |
174.46 g/mol |
IUPAC Name |
1,3,5-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 |
InChI Key |
DWKMLSRQOYQIEY-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH]1C[SiH](C[SiH](C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


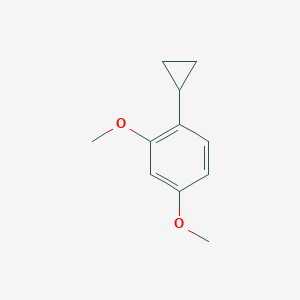
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
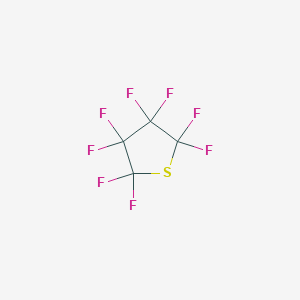
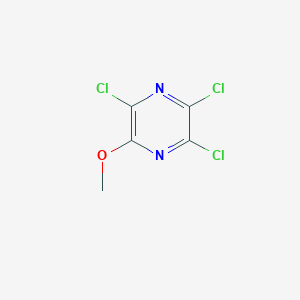
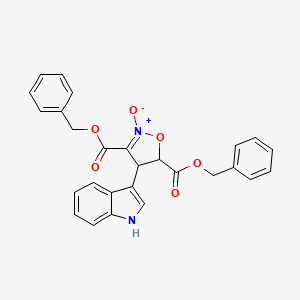
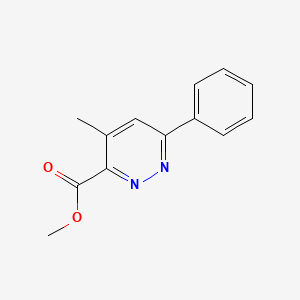
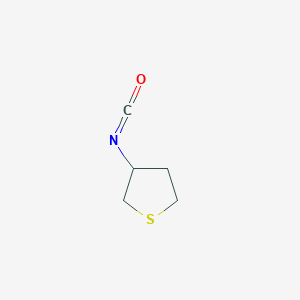
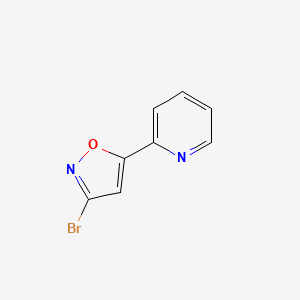

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)
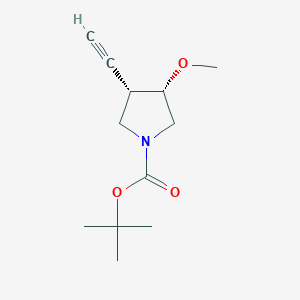
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
